N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a phenylethylamine group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions to form reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Researchers are investigating the specific biological targets and mechanisms of action of this compound to develop new therapeutic agents.
Medicine
In medicine, ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is being explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, viral infections, and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The phenylethylamine group may also contribute to the compound’s activity by interacting with neurotransmitter receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Tryptophan: An essential amino acid that contains an indole moiety and serves as a precursor to various bioactive compounds.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure and significant biological activity.
Uniqueness
({1-[(2,4-DICHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is unique due to its combination of the indole and phenylethylamine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and the potential for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C24H22Cl2N2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H22Cl2N2/c1-17(18-7-3-2-4-8-18)27-14-20-16-28(24-10-6-5-9-22(20)24)15-19-11-12-21(25)13-23(19)26/h2-13,16-17,27H,14-15H2,1H3 |
InChI Key |
GEUFYPMTYMMXRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.